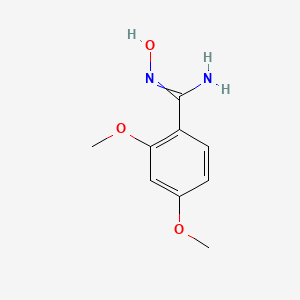

N-Hydroxy-2,4-dimethoxy-benzamidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Hydroxy-2,4-dimethoxy-benzamidine (NHDM) is an organic compound derived from the benzamidine group of compounds, which are known for their wide range of applications in organic chemistry and biochemistry. NHDM has been the subject of extensive research due to its unique properties and potential uses in a variety of fields, including medicinal chemistry and biochemistry.

Aplicaciones Científicas De Investigación

Antioxidant and Antibacterial Properties

N-Hydroxy-2,4-dimethoxy-benzamidine and its derivatives have been synthesized and studied for their antioxidant and antibacterial activities. Compounds synthesized from dimethoxybenzoic acid showed significant in vitro antioxidant activities, including total antioxidant, free radical scavenging, and metal chelating activities. Some of these compounds also exhibited effective metal chelate activity. Furthermore, the antibacterial activity of these compounds was determined against gram-positive and gram-negative bacteria, demonstrating the potential of these compounds in different fields of application (Yakan et al., 2020).

Metabolism and Drug Development

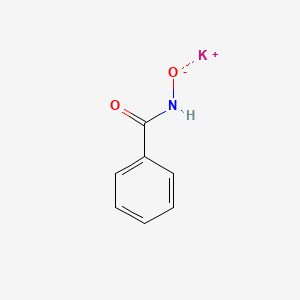

The metabolism of benzamidoxime, a derivative of N-hydroxyamidine, was studied in human hepatocytes. It was found that benzamidoxime undergoes O-glucuronidation, and UGT1A9 was identified as the most efficient enzyme for this process. This study provides insights into the metabolism of benzamidoxime and its potential use in pro-drug development, where it can act as a precursor to active amidines (Fröhlich et al., 2005).

Sigma-2 Receptor Probe

Compounds related to this compound were investigated as potential probes for sigma-2 receptors. The study found that certain benzamide analogues like RHM-1 showed high affinity for sigma-2 receptors in vitro, indicating their potential use in studying sigma-2 receptors (Xu et al., 2005).

Crystallography and Molecular Structure Analysis

The proton-transfer adducts containing benzamidinium cations, related to this compound, have been studied for their supramolecular association. This research provides detailed insights into the molecular salt forms of dimethoxybenzoic acid with benzamidine, showcasing the crystallography and molecular structures (Irrera et al., 2012).

Anti-Diabetic Effects

Compounds structurally similar to this compound, like 2,5-dimethoxy(4-methoxyphenyl)benzamide, have been investigated for their potential anti-diabetic effects. The study identified this compound as a potent anti-diabetic agent, indicating a potential pathway for the development of new anti-diabetic drugs (Hwang et al., 2015).

Propiedades

IUPAC Name |

N'-hydroxy-2,4-dimethoxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-6-3-4-7(9(10)11-12)8(5-6)14-2/h3-5,12H,1-2H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYELDGUNYOPEMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=NO)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405135 |

Source

|

| Record name | N-Hydroxy-2,4-dimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500024-82-8 |

Source

|

| Record name | N-Hydroxy-2,4-dimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]-1-hydrazinecarbothioamide](/img/structure/B1308057.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[3-(trifluoromethyl)anilino]-2-propenenitrile](/img/structure/B1308064.png)

![2-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B1308069.png)

![Ethyl 4,4,4-trifluoro-3-[(2,2,2-trifluoroacetyl)amino]-2-butenoate](/img/structure/B1308070.png)

![(E)-1,1,1-trifluoro-4-{4-[(E)-2-phenyldiazenyl]anilino}-3-buten-2-one](/img/structure/B1308073.png)

![3-[(E)-(3-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1308074.png)

![4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1308090.png)

![(Z)-3-(4-fluoroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308093.png)